Cas no 57385-08-7 (2H-3,1-Benzoxazine-2,4(1H)-dione, 1-(2-thienylmethyl)-)

2H-3,1-Benzoxazine-2,4(1H)-dione, 1-(2-thienylmethyl)- structure
57385-08-7 structure
Product Name:2H-3,1-Benzoxazine-2,4(1H)-dione, 1-(2-thienylmethyl)-
CAS No:57385-08-7
Molecular Formula:C13H9NO3S
Molecular Weight:259.28046
CID:345535
PubChem ID:12223296

2H-3,1-Benzoxazine-2,4(1H)-dione, 1-(2-thienylmethyl)- Properties

Names and Identifiers

    • 2H-3,1-Benzoxazine-2,4(1H)-dione, 1-(2-thienylmethyl)-
    • 1-(thiophen-2-ylmethyl)-3,1-benzoxazine-2,4-dione
    • N-(2-thienylmethyl)isatoic anhydride
    • AKOS012410407
    • DTXSID20481195
    • SCHEMBL11877823
    • UCSCWNCGKBGVIC-UHFFFAOYSA-N
    • 57385-08-7
    • InChIKey: UCSCWNCGKBGVIC-UHFFFAOYSA-N
    • Inchi: InChI=1S/C13H9NO3S/c15-12-10-5-1-2-6-11(10)14(13(16)17-12)8-9-4-3-7-18-9/h1-7H,8H2
    • SMILES: C1=CSC(CN2C(=O)OC(=O)C3=CC=CC=C23)=C1

Computed Properties

  • Exact Mass: 259.03037
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Rotatable Bond Count: 2
  • Monoisotopic Mass: 259.03031432g/mol
  • Heavy Atom Count: 18
  • Complexity: 360
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • XLogP3: 2.4
  • Topological Polar Surface Area: 74.8Ų

Experimental Properties

  • PSA: 46.61

2H-3,1-Benzoxazine-2,4(1H)-dione, 1-(2-thienylmethyl)- Related Literature

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